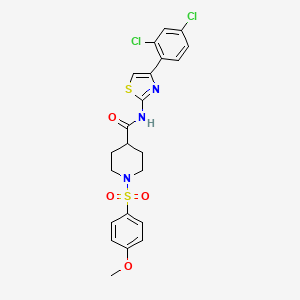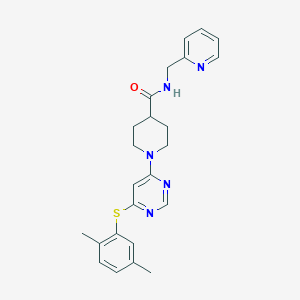
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21Cl2N3O4S2 and its molecular weight is 526.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research on similar compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has provided insights into molecular interactions with cannabinoid receptors, contributing to the understanding of receptor binding mechanisms and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This research aids in the design of new therapeutic agents targeting cannabinoid receptors.
Heterocyclic Compound Synthesis
Studies on the synthesis of novel heterocyclic compounds derived from related chemical structures, such as benzodifuranyl, triazines, and oxadiazepines, have demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in inhibiting cyclooxygenase enzymes and possess analgesic and anti-inflammatory properties, indicating their potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Radiotracer Development for PET Imaging
The feasibility of synthesizing radiolabeled compounds for PET imaging studies has been explored, demonstrating the potential of such compounds in studying cannabinoid receptors in the brain. This research is critical for advancing our understanding of the role of cannabinoid receptors in various neurological conditions (Katoch-Rouse et al., 2003).
Alzheimer's Disease Drug Candidates
The synthesis of new N-substituted derivatives of heterocyclic compounds has been investigated for their potential as drug candidates for Alzheimer’s disease. This research contributes to the development of new therapeutic options for managing Alzheimer's disease by evaluating enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).
Antimicrobial Activity of Pyridine Derivatives
The synthesis and evaluation of new pyridine derivatives have shown variable and modest antimicrobial activity against different bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4S2/c1-31-16-3-5-17(6-4-16)33(29,30)27-10-8-14(9-11-27)21(28)26-22-25-20(13-32-22)18-7-2-15(23)12-19(18)24/h2-7,12-14H,8-11H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGGGDTPYDKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2667806.png)
![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)



![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)


![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)
![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)